molecular formula C51H82O22 B8235400 Glucopyranosyl-(1-3)-deltonin

Glucopyranosyl-(1-3)-deltonin

Cat. No.: B8235400
M. Wt: 1047.2 g/mol
InChI Key: PFVDZFLKZDWBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucopyranosyl-(1-3)-deltonin is a glycoside compound that has garnered significant attention due to its diverse pharmaceutical properties and biological activities. Glycosides are compounds where a sugar moiety is bound to a non-sugar moiety, often conferring enhanced stability and bioactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucopyranosyl compounds typically involves enzymatic synthesis, chemical synthesis, or direct extraction from plants. Enzymatic synthesis is preferred due to its higher specificity and environmentally friendly nature. For instance, glycosyltransferases can be used to catalyze the transfer of a glucopyranosyl group to a suitable acceptor molecule under mild conditions .

Industrial Production Methods: Industrial production of glucopyranosyl compounds often involves large-scale enzymatic synthesis. This method ensures high yield and purity of the product. The process typically includes the use of immobilized enzymes to facilitate the continuous production of the compound .

Chemical Reactions Analysis

Types of Reactions: Glucopyranosyl-(1-3)-deltonin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Glucopyranosyl-(1-3)-deltonin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glucopyranosyl-(1-3)-deltonin involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in glycosylation, thereby affecting various cellular processes. The compound may also interact with receptors on the cell surface, triggering signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

  • 2-O-α-D-glucopyranosyl-L-ascorbic acid
  • 2-O-α-D-glucosyl glycerol
  • Arbutin
  • α-glucosyl hesperidin

Comparison: Glucopyranosyl-(1-3)-deltonin is unique due to its specific glycosidic linkage and the biological activities it confers. Compared to other glucopyranosyl compounds, it may exhibit enhanced stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O22/c1-20-10-13-51(64-19-20)21(2)32-28(73-51)14-27-25-9-7-23-6-8-24(15-50(23,5)26(25)11-12-49(27,32)4)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h7,20-22,24-48,52-63H,6,8-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVDZFLKZDWBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919608
Record name Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1047.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91653-50-8
Record name Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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